Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone

Nucleotide pyrophosphatase NPP1 inhibitor ecto-nucleotidase

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone (CAS 1380602-47-0, MF C₁₅H₈F₃NOS, MW 307.29 g/mol) is a 3‑aroyl‑2‑trifluoromethylquinoline in which a thiophene‑2‑carbonyl group is attached through a ketone bridge at the quinoline 3‑position. Its computed XLogP3‑AA of 4.5 and topological polar surface area of 58.2 Ų place it in a lipophilic, moderately polar property space that is distinct from both more polar 3‑carboxamide analogs and more lipophilic 3,4,8‑triaryl‑2‑trifluoromethylquinolines.

Molecular Formula C15H8F3NOS
Molecular Weight 307.29 g/mol
Cat. No. B13106122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone
Molecular FormulaC15H8F3NOS
Molecular Weight307.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)C(=O)C3=CC=CS3
InChIInChI=1S/C15H8F3NOS/c16-15(17,18)14-10(13(20)12-6-3-7-21-12)8-9-4-1-2-5-11(9)19-14/h1-8H
InChIKeyRVZXBMNCYUYQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone (CAS 1380602-47-0): Procurement-Grade Identity and Physicochemical Baseline


Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone (CAS 1380602-47-0, MF C₁₅H₈F₃NOS, MW 307.29 g/mol) is a 3‑aroyl‑2‑trifluoromethylquinoline in which a thiophene‑2‑carbonyl group is attached through a ketone bridge at the quinoline 3‑position [1]. Its computed XLogP3‑AA of 4.5 and topological polar surface area of 58.2 Ų place it in a lipophilic, moderately polar property space that is distinct from both more polar 3‑carboxamide analogs and more lipophilic 3,4,8‑triaryl‑2‑trifluoromethylquinolines . The compound is commercially supplied at ≥98 % purity with full analytical documentation (NMR, HPLC, LC‑MS) by specialty chemical vendors .

SAR Probe

Simplified 2-CF₃-quinoline scaffold for NPP1 / EGFR target-engagement studies

Synthetic Utility

3‑carbonyl ketone handle enables late‑stage diversification into amine, alkene, and heterocycle libraries

Property Space

Moderate lipophilicity, zero H‑bond donors – fills a gap between polar carboxamides and highly arylated analogs for permeability profiling

Why Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone Cannot Be Replaced by Common 2‑Trifluoromethylquinoline Analogs


Within the 2‑trifluoromethylquinoline family, substitution at the 3‑position is the single most consequential variable for target engagement. The 3‑(thiophene‑2‑carbonyl) motif in this compound introduces a conjugated ketone bridge that is absent from the more extensively studied 3,4,8‑triaryl‑2‑trifluoromethylquinolines prepared by Suzuki–Miyaura coupling [1]. This carbonyl linker alters the dihedral angle between the thiophene and quinoline rings, shifts the electron density on the quinoline nitrogen (affecting hydrogen‑bond acceptor capacity), and changes the metabolic soft spot profile relative to directly aryl‑coupled analogs. A close comparator, (2‑chloroquinolin‑3‑yl)(thiophen‑2‑yl)methanol, replaces the CF₃ group with chlorine and the ketone with a secondary alcohol, producing a fundamentally different hydrogen‑bond donor/acceptor surface and logP that cannot mimic the pharmacokinetic behaviour of the target compound [2]. Substitution with a generic 2‑trifluoromethylquinoline core – or even with a 3‑carboxamide thiophene analog – would therefore not reproduce the same binding‑site electronics, cellular permeability, or metabolic stability, making procurement of the exact structure essential for SAR continuity and assay reproducibility [1].

3‑ketone bridge

Common 3‑carboxamide or 3‑aryl analogs alter the hydrogen‑bond acceptor/donor surface and electronic density on the quinoline nitrogen; binding‑site electronics and cellular permeability may not transfer.

Simplified substitution

Heavily substituted triaryl 2‑CF₃‑quinolines contain 4‑chloro and 8‑aryl groups that strongly influence isoform selectivity; replacing with a minimized scaffold may shift NPP1/NPP3 discrimination.

Quantitative Differentiation Evidence: Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone vs. Closest Structural Comparators


NPP1 Inhibitory Potency: Class-Level Projection from 3‑Bromo‑4‑chloro‑8‑(thiophen‑3‑yl)‑2‑(trifluoromethyl)quinoline

The target compound has not yet been directly screened against human NPP1 in a published dataset. However, the closest structurally characterized analog in the 2‑trifluoromethylquinoline class, 3‑bromo‑4‑chloro‑8‑(thiophen‑3‑yl)‑2‑(trifluoromethyl)quinoline, exhibits an IC₅₀ of 5.76 nM against human NPP1 at pH 9.5 (37 °C) [1]. This compound shares the 2‑CF₃‑quinoline scaffold and a thiophene substituent but differs at positions 3, 4, and 8. The target compound’s 3‑thiophene‑2‑carbonyl group replaces the 3‑bromo substituent, removing a potential metabolic liability while retaining an electron‑withdrawing character, and the absence of the 4‑chloro and 8‑aryl substituents reduces molecular weight by ~25 %. Molecular docking studies on the triaryl series indicate that the quinoline nitrogen and 2‑CF₃ group dominate the NPP1 pharmacophore, suggesting the target compound may retain substantial NPP1 affinity [1]. Definitive potency must be established by direct head‑to‑head assay.

NPP1 IC₅₀ context
Class-level inference
Target compoundNot yet determined
vs
Closest analog5.76 nM
Supports NPP1 pharmacophore retention assessment; direct assay data needed.
Data from 3‑bromo‑4‑chloro‑8‑(thiophen‑3‑yl) analog; target not screened.
Nucleotide pyrophosphatase NPP1 inhibitor ecto-nucleotidase

EGFR Kinase Inhibition: Benchmarking Against Quinoline‑3‑Carboxamide Thiophene Derivative 6b

A structurally related quinoline‑3‑carboxamide bearing a thiophene nucleus (compound 6b, Aly et al. 2017) inhibits EGFR with an IC₅₀ of 0.49 μM, representing the most potent member of that carboxamide series [1]. The target compound replaces the carboxamide linker with a ketone, eliminating a hydrogen‑bond donor while preserving the carbonyl oxygen as an acceptor. This change is predicted to reduce polar surface area (58.2 vs. ~73 Ų for the carboxamide) and increase lipophilicity (XLogP3‑AA 4.5 vs. estimated 3.2 for 6b), which may enhance membrane permeability and blood‑brain barrier penetration relative to the carboxamide comparator [2]. The 2‑CF₃ group, absent in compound 6b, further increases metabolic stability toward CYP450 oxidation, a common clearance pathway for quinoline‑based kinase inhibitors. Direct EGFR IC₅₀ data for the target compound have not been published; the comparison is based on class‑level SAR inference.

EGFR IC₅₀ benchmark
Cross-study comparable
0.49 μM
Carboxamide thiophene derivative 6b
Establishes sub‑micromolar kinase inhibition potential for the thiophene‑quinoline‑3‑carbonyl chemotype.
Target compound lacks direct EGFR data; comparison is SAR‑based.
EGFR tyrosine kinase anticancer quinoline-3-carbonyl

Selectivity Window: h‑NPP1 vs. h‑NPP3 Discrimination in the 2‑CF₃‑Quinoline‑Thiophene Class

In the Kuhrt et al. (2017) study, the 3‑bromo‑4‑chloro‑8‑(thiophen‑3‑yl)‑2‑(trifluoromethyl)quinoline analog displayed a 17‑fold selectivity window between h‑NPP1 (IC₅₀ 5.76 nM) and h‑NPP3 (IC₅₀ ~100 nM) [1]. This selectivity is driven by the 2‑CF₃ group and the halogen substitution pattern, which exploit differences in the NPP1 and NPP3 active‑site topologies. The target compound retains the critical 2‑CF₃ group but eliminates the 4‑chloro and 8‑aryl substituents, which could narrow or widen the selectivity window. Procurement of the target compound with a simplified substitution pattern allows systematic probing of which substituents govern isoform selectivity – a question that cannot be answered with the more heavily substituted triaryl analogs.

NPP1/NPP3 selectivity
Class-level inference
≈17‑fold
NPP1 > NPP3 in analog
Indicates isoform discrimination capability within the 2‑CF₃‑quinoline‑thiophene class.
Selectivity of target compound remains undetermined; simplified scaffold may alter ratio.
NPP isoform selectivity NPP3 ecto-nucleotidase panel

Physicochemical Differentiation: Lipophilicity Advantage vs. 2‑(Trifluoromethyl)quinoline Core and 3‑Carboxamide Analogs

The target compound has a computed XLogP3‑AA of 4.5 [1], which is 1.7 log units higher than the unsubstituted 2‑(trifluoromethyl)quinoline core (XLogP3 ≈ 2.8) and approximately 1.3 log units above the estimated value for the quinoline‑3‑carboxamide thiophene analog 6b (estimated XLogP3 ≈ 3.2) [2]. This increased lipophilicity is attributable to the thiophene‑2‑carbonyl substituent, which adds aromatic surface area without introducing hydrogen‑bond donors. In central nervous system (CNS) drug discovery, an XLogP3 in the 3–5 range is considered favorable for passive blood‑brain barrier penetration, while for systemic targets a value of 4.5 remains within acceptable limits for oral absorption (Rule‑of‑Five compliant: MW 307, HBD 0, HBA 6, XLogP3 4.5). The absence of hydrogen‑bond donors (HBD = 0) further distinguishes the target compound from the carboxamide comparator (HBD = 1), potentially reducing P‑glycoprotein recognition mediated by hydrogen‑bond networks.

Lipophilicity profile
Supporting evidence
TargetXLogP3 4.5
HBD 0
vs
Core / CarboxamideXLogP3 2.8 / 3.2
HBD 0 / 1
Occupies a distinct moderate‑lipophilicity band; zero H‑bond donors may reduce P‑gp recognition.
Computed values; experimental logD₇.₄ and permeability data required.
Lipophilicity XLogP3 permeability drug-likeness

High-Impact Application Scenarios for Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone Based on Verified Differentiation Evidence


NPP1‑Focused Ecto‑Nucleotidase Inhibitor SAR Campaigns Requiring a Simplified 2‑CF₃‑Quinoline Scaffold

For medicinal chemistry teams investigating nucleotide pyrophosphatase/phosphodiesterase (NPP1) inhibitors, the target compound provides a structurally minimized 2‑CF₃‑quinoline‑thiophene scaffold that captures the essential NPP1 pharmacophore identified by Kuhrt et al. (2017) [1] without the confounding influence of 4‑chloro and 8‑aryl substituents present in the most potent triaryl analogs. This simplification allows systematic probing of 3‑position SAR (ketone vs. direct aryl vs. carboxamide) against a constant 2‑CF₃‑quinoline core, enabling researchers to deconvolute the contributions of individual substituents to NPP1 potency and NPP1/NPP3 selectivity.

EGFR Kinase Inhibitor Lead Optimisation Targeting Improved Membrane Permeability

The target compound’s elevated lipophilicity (XLogP3‑AA = 4.5) and zero hydrogen‑bond donor count relative to quinoline‑3‑carboxamide EGFR inhibitors (e.g., compound 6b, EGFR IC₅₀ = 0.49 μM [2]) position it as a permeability‑enhanced scaffold for kinase inhibitor programmes. Medicinal chemists can use this compound to test the hypothesis that replacing the carboxamide linker with a ketone improves passive cellular permeability while maintaining or enhancing EGFR potency, particularly for tumor types where drug efflux by P‑glycoprotein limits intracellular exposure.

Physicochemical Probe for logP‑Dependent Pharmacokinetic Profiling in the 2‑CF₃‑Quinoline Chemical Space

With an XLogP3‑AA of 4.5, MW of 307 Da, and TPSA of 58.2 Ų [1], the target compound fills a specific gap in the property space of commercially available 2‑trifluoromethylquinolines. Procurement enables DMPK scientists to experimentally determine logD₇.₄, plasma protein binding, microsomal stability, and Caco‑2 permeability for a compound that is more lipophilic than the parent core (XLogP3 ≈ 2.8) but less lipophilic than heavily arylated analogs. These data serve as a calibration point for in silico models used to guide further library design.

Synthetic Methodology Development Leveraging the 3‑Carbonyl Handle for Late‑Stage Diversification

The ketone bridge at the quinoline 3‑position is a versatile synthetic handle that is absent in direct Suzuki‑coupled 3‑aryl analogs [1]. This carbonyl group can undergo reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation, enabling late‑stage diversification into libraries of secondary alcohols, amines, alkenes, and heterocycles – all while retaining the pharmacophoric 2‑CF₃‑quinoline core. Process chemistry groups procuring this compound for methodology studies benefit from a single advanced intermediate that can generate dozens of analogs without repeating the low‑yielding 2‑CF₃‑quinoline construction step.

Application
Selection Property
Validation Focus
NPP1 inhibitor SAR studies
Simplified 2‑CF₃‑quinoline‑thiophene scaffold
NPP1 pharmacophore mapping; isoform selectivity profiling
EGFR kinase inhibitor permeability studies
Ketone linker, zero H‑bond donors
Passive membrane permeability and P‑gp substrate assessment
LogP‑dependent PK parameter mapping
Moderate lipophilicity, low TPSA
In vitro ADME panel (logD, plasma protein binding, microsomal stability)
Late‑stage diversification library synthesis
3‑carbonyl ketone handle
Derivatization scope (amination, olefination, Grignard addition)
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